

# An In-depth Technical Guide to Tetrapentacontane (CAS No. 5856-66-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetrapentacontane

Cat. No.: B1595433

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## Introduction

**Tetrapentacontane** (C<sub>54</sub>H<sub>110</sub>) is a long-chain saturated hydrocarbon belonging to the alkane series. With the CAS number 5856-66-6, this molecule is of interest in various scientific fields due to its presence in natural sources, its well-defined physical properties, and its potential, though largely unexplored, biological activities. This technical guide provides a comprehensive overview of **tetrapentacontane**, focusing on its physicochemical properties, synthesis and purification methodologies, and a summary of its known biological context.

## Physicochemical Properties

A summary of the key physicochemical properties of **tetrapentacontane** is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of **Tetrapentacontane**

Property	Value	Source(s)
Molecular Formula	C <sub>54</sub> H <sub>110</sub>	[1][2][3][4]
Molecular Weight	759.45 g/mol	[1][2][3][4]
CAS Number	5856-66-6	[1][2][3][4]
IUPAC Name	Tetrapentacontane	[1][2]
Canonical SMILES	CCCCCCCCCCCCCCCCCCCC CCCCCCCCCCCCCCCCCCCC CCCCCCCCCCCCCCCCCCCC	[1][2]
InChIKey	OPRWEYHEIDHWGM- UHFFFAOYSA-N	[1][2]
Appearance	Waxy solid (expected)	
Melting Point	94-97 °C	
Boiling Point	596.4 °C at 760 mmHg (Predicted)	
Density	0.825 g/cm <sup>3</sup> (Predicted)	
Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ )	177.2 kJ/mol at 368 K	[1]
Purity (typical commercial)	≥95%	[3][4]

## Experimental Protocols

### Synthesis of Tetrapentacontane

The synthesis of high-molecular-weight alkanes like **tetrapentacontane** with high purity is a significant challenge. While specific, detailed protocols for the targeted synthesis of **tetrapentacontane** are not readily available in the reviewed literature, two primary strategies are generally employed for the synthesis of long-chain n-alkanes.[1]

#### 3.1.1. Catalytic Hydrogenation of Tetrapentacontene

A common method for producing saturated alkanes is the catalytic hydrogenation of their corresponding unsaturated precursors.[1]

- Principle: This reaction involves the addition of hydrogen ( $H_2$ ) across the double bond(s) of an alkene (tetrapentacontene,  $C_{54}H_{108}$ ) in the presence of a metal catalyst to yield the corresponding alkane (**tetrapentacontane**).
- General Protocol:
  - The alkene precursor, tetrapentacontene, is dissolved in a suitable inert solvent (e.g., ethanol, ethyl acetate, or hexane).
  - A catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide ( $PtO_2$ ), or Raney nickel, is added to the solution.
  - The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a controlled temperature and pressure.
  - The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
  - Upon completion, the catalyst is removed by filtration.
  - The solvent is removed under reduced pressure to yield the crude **tetrapentacontane**, which can then be purified.

### 3.1.2. Controlled Oligomerization of Ethylene

This industrial method can be adapted to produce specific long-chain  $\alpha$ -olefins, which can then be hydrogenated to the corresponding n-alkanes.<sup>[1]</sup>

- Principle: Ethylene monomers are catalytically polymerized under controlled conditions to produce linear  $\alpha$ -olefins of varying chain lengths. Catalytic systems, such as Ziegler-Natta catalysts, can offer some control over the chain length distribution.<sup>[1]</sup>
- General Protocol:
  - A suitable catalyst system (e.g., a Ziegler-Natta catalyst) is introduced into a reactor.
  - Ethylene gas is fed into the reactor under controlled temperature and pressure.

- The oligomerization reaction is allowed to proceed for a specific duration to achieve the desired chain lengths.
- The reaction is terminated, and the resulting mixture of  $\alpha$ -olefins is fractionated (e.g., by distillation) to isolate the C<sub>54</sub> fraction (tetrapentacontene).
- The isolated tetrapentacontene is then subjected to catalytic hydrogenation as described in section 3.1.1 to obtain **tetrapentacontane**.

## Extraction and Purification from Natural Sources

**Tetrapentacontane** is a component of various plant waxes.<sup>[1]</sup> The following protocols describe a general method for its extraction and purification.

### 3.2.1. Extraction of Total Lipids from Plant Material

- Materials:
  - Dried and ground plant material (e.g., leaves, stems)
  - n-hexane (or another suitable nonpolar solvent like chloroform or dichloromethane)
  - Soxhlet apparatus or sonicator
  - Rotary evaporator
  - Anhydrous sodium sulfate
- Protocol:
  - A known quantity of dried and powdered plant material is placed in a cellulose thimble and inserted into a Soxhlet extractor.
  - The extraction is performed with n-hexane for several hours to ensure complete extraction of lipids. Alternatively, the plant material can be subjected to repeated sonication in n-hexane.
  - The resulting extract is filtered to remove solid plant debris.

- The filtered extract is dried over anhydrous sodium sulfate.
- The solvent is removed using a rotary evaporator to yield the crude total lipid extract.

### 3.2.2. Isolation and Purification of n-Alkanes by Column Chromatography

- Materials:

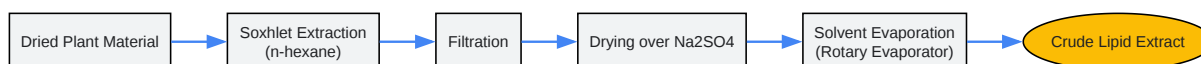
- Crude total lipid extract
- Silica gel (60-120 mesh)
- Glass chromatography column
- n-hexane
- Glass wool
- Sand
- Collection vials

- Protocol:

- A slurry of silica gel in n-hexane is prepared and packed into a glass chromatography column plugged with glass wool and a layer of sand. A layer of sand is also added on top of the packed silica gel.
- The crude lipid extract is dissolved in a minimal amount of n-hexane and loaded onto the column.
- The column is eluted with n-hexane. The nonpolar n-alkanes, including **tetrapentacotane**, will elute first.
- Fractions are collected and monitored by TLC.
- Fractions containing the n-alkane mixture are combined.

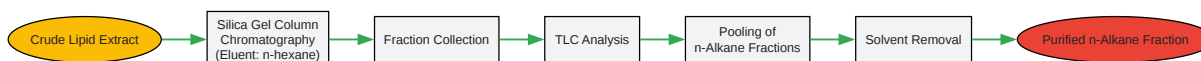
- The solvent is removed by rotary evaporation to yield the purified n-alkane fraction. Further fractionation by techniques like preparative GC or recrystallization may be necessary to isolate pure **tetrapentacontane**.

## Visualizations of Experimental Workflows



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Caption: Workflow for the extraction of total lipids from plant material.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrapentacontane (CAS No. 5856-66-6)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1595433#tetrapentacontane-cas-number-5856-66-6\]](https://www.benchchem.com/product/b1595433#tetrapentacontane-cas-number-5856-66-6)

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)